1-Bromo-6-methoxynaphthalen-2-ol
Overview
Description
1-Bromo-6-methoxynaphthalen-2-ol is an organic compound with the molecular formula C11H9BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and methoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-6-methoxynaphthalen-2-ol typically involves a multi-step process starting from 2-naphthol. The general synthetic route includes:
Bromination: 2-naphthol is brominated to form 1,6-dibromo-2-naphthol.
Reduction: The dibromo compound is then reduced to 6-bromo-2-naphthol.
Methylation: Finally, 6-bromo-2-naphthol is methylated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-6-methoxynaphthalen-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as the Heck reaction, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-6-methoxynaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-6-methoxynaphthalen-2-ol involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in synthetic chemistry and biochemical studies .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthol: Similar structure but lacks the bromine atom.
2-Bromo-6-methoxynaphthalene: Similar but differs in the position of the hydroxyl group.
Uniqueness
1-Bromo-6-methoxynaphthalen-2-ol is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and interaction profiles. This makes it particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
1-bromo-6-methoxynaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-14-8-3-4-9-7(6-8)2-5-10(13)11(9)12/h2-6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHJGFUJGRDAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593693 | |
Record name | 1-Bromo-6-methoxynaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194594-62-2 | |
Record name | 1-Bromo-6-methoxynaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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